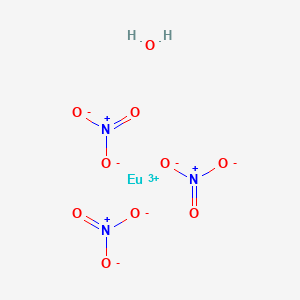
硝酸铕(III) 水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Europium(III) nitrate hydrate is an inorganic compound with the chemical formula Eu(NO₃)₃·xH₂O. It is a highly water-soluble crystalline europium source, compatible with nitrates and lower (acidic) pH environments . This compound is commonly used in various scientific and industrial applications due to its unique properties, including its luminescent characteristics.
科学研究应用
Europium(III) nitrate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing europium-doped materials, such as thin-film phosphors and nanophosphors.
Biology: Utilized in bioimaging due to its luminescent properties.
Medicine: Employed in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of specialized steels and as a catalyst in various chemical reactions.
作用机制
Target of Action
Europium(III) nitrate hydrate is primarily used as a dopant in the preparation of various materials . It is also used as a precursor to synthesize thin-film phosphors and in the fabrication of nanomaterials .
Mode of Action
Europium(III) nitrate hydrate interacts with its targets by being incorporated into their structure during synthesis . For instance, it can react with anions and other Lewis bases to form complexes . An example of this is its reaction with 1,3,5-trimesic acid to form a europium metal-organic framework, a type of coordination polymer .
Biochemical Pathways
The specific biochemical pathways affected by Europium(III) nitrate hydrate are largely dependent on the material it is doping or the complexes it forms. For instance, when used in the synthesis of Y2O3:Eu3+ thin-film phosphors, it can affect the luminescent properties of the resulting material .
Pharmacokinetics
Its solubility in water can impact its distribution and availability in a given system.
Result of Action
The primary result of Europium(III) nitrate hydrate’s action is the alteration of the properties of the materials it dopes or the complexes it forms . For instance, it can enhance the luminescent properties of materials, making them suitable for display applications and white light-emitting diodes .
Action Environment
The action of Europium(III) nitrate hydrate can be influenced by environmental factors such as temperature and pH. For example, the hexahydrate form of the compound decomposes at a temperature of 65°C . Additionally, its solubility can be affected by the pH of the solution . It is also an oxidizing agent, and when mixed with hydrocarbons, it can form a flammable mixture .
生化分析
Biochemical Properties
Europium(III) nitrate hydrate is known to interact with various biomolecules. For instance, it reacts with anions and other Lewis bases to form complexes
Cellular Effects
These frameworks are employed for detecting substances like acetone, Cr3+, and Pb2+ in real samples .
Molecular Mechanism
At higher concentrations, the binding of nitrate to Europium(III) is observed . Europium(III) nitrate hydrate reacts with anions and other Lewis bases to form complexes . For example, with 1,3,5- trimesic acid, europium metal-organic framework, a coordination polymer, under hydrothermal conditions .
Temporal Effects in Laboratory Settings
The hexahydrate of Europium(III) nitrate hydrate shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization . The thermal decomposition is a complex step-wise process .
准备方法
Synthetic Routes and Reaction Conditions: Europium(III) nitrate hydrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid (HNO₃). The reaction proceeds as follows :
Eu2O3+6HNO3→2Eu(NO3)3+3H2O
This reaction results in the formation of europium(III) nitrate, which can then be hydrated to produce europium(III) nitrate hydrate.
Industrial Production Methods: In industrial settings, the production of europium(III) nitrate hydrate follows a similar process but on a larger scale. The europium oxide is dissolved in concentrated nitric acid under controlled temperature and pressure conditions to ensure complete dissolution and formation of the nitrate compound. The resulting solution is then evaporated to obtain the hydrated crystals.
化学反应分析
Types of Reactions: Europium(III) nitrate hydrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in redox reactions.
Complexation: It reacts with anions and Lewis bases to form complexes.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve reducing agents and controlled temperature conditions.
Complexation Reactions: Often involve ligands such as 1,3,5-trimesic acid under hydrothermal conditions.
Major Products:
Oxidation: Europium(III) oxide (Eu₂O₃) can be formed.
Complexation: Various europium-based metal-organic frameworks (MOFs) can be synthesized.
相似化合物的比较
- Europium(III) chloride hexahydrate
- Gadolinium(III) nitrate hexahydrate
- Terbium(III) nitrate hexahydrate
Comparison: Europium(III) nitrate hydrate is unique due to its high solubility in water and its strong oxidizing properties. Compared to similar compounds like gadolinium(III) nitrate hexahydrate and terbium(III) nitrate hexahydrate, europium(III) nitrate hydrate is particularly valued for its luminescent characteristics, making it highly useful in applications such as bioimaging and the synthesis of light-emitting materials .
属性
IUPAC Name |
europium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGOHVJDOSTECY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuH2N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
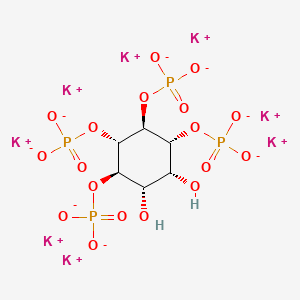
![4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione](/img/structure/B560832.png)
![sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron](/img/structure/B560835.png)
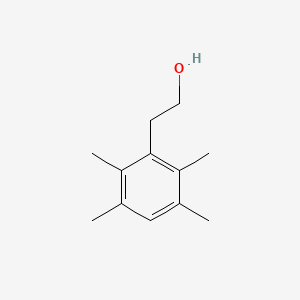
![6-Azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B560837.png)
![3-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B560838.png)
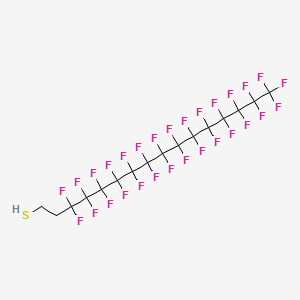
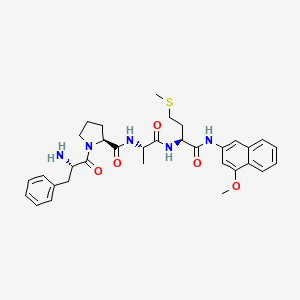
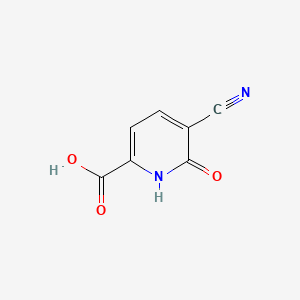

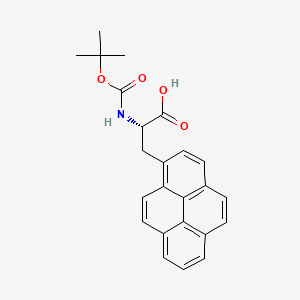
![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-3,5,6,7-tetrahydro-6,7-dihydroxy-](/img/new.no-structure.jpg)
